molecular formula C13H19N3O2 B1391801 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine CAS No. 1221792-31-9

1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine

Cat. No. B1391801
M. Wt: 249.31 g/mol
InChI Key: ITZLDKAKYLKOHY-UHFFFAOYSA-N
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Description

The compound “1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The “1-(3-Hydroxyphenyl)” part suggests the presence of a phenyl ring (a derivative of benzene) with a hydroxyl group attached at the third carbon. The “4-ethylcarbamoyl” part indicates an ethylcarbamoyl group attached at the fourth carbon of the piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a piperazine ring with a phenyl ring attached at one position and an ethylcarbamoyl group at another position. The exact structure and the positions of these attachments would need to be confirmed by techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

Piperazine derivatives are known to undergo a variety of chemical reactions, including alkylation, acylation, and various substitution reactions . The specific reactions that “1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine” might undergo would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, as a piperazine derivative, this compound is likely to be a solid at room temperature, and its solubility in various solvents would depend on the specific substituents present .

Scientific Research Applications

Opioid Receptor Antagonists

1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine derivatives have been identified as pure opioid receptor antagonists, offering potential therapeutic applications for opioid-related disorders. These compounds, such as N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine and (3R)-3-methyl-4-(3-hydroxyphenyl)piperazine, exhibit low nanomolar potencies at μ, δ, and κ receptors, demonstrating their effectiveness as opioid antagonists (Carroll et al., 2010).

Dopamine Transporter Ligands

Derivatives of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine have been explored as long-acting dopamine transporter ligands, potentially beneficial in treating cocaine abuse. These derivatives exhibit significant enantioselectivity, with particular enantiomers displaying higher dopamine transporter (DAT) affinity. The structural modifications, such as the two-carbon spacer between the hydroxyl group and the piperazine ring, influence the binding affinity and selectivity for DAT and serotonin transporter (SERT) (Hsin et al., 2002).

Anti-Cancer Activity

Heterocyclic compounds based on 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine have demonstrated anti-bone cancer activity. One such compound, 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one, was found to be effective against human bone cancer cell lines. Molecular docking studies have also indicated its potential antiviral activity by targeting specific protein binding sites (Lv et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. These can include toxicity, flammability, reactivity, and environmental impact. Without specific data on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for a compound like this could include further studies to determine its physical and chemical properties, investigations into its potential biological activity, and the development of methods for its synthesis .

properties

IUPAC Name

N-ethyl-4-(3-hydroxyphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-14-13(18)16-8-6-15(7-9-16)11-4-3-5-12(17)10-11/h3-5,10,17H,2,6-9H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZLDKAKYLKOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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